2-Amino-5-formylbenzonitrile
Overview
Description
2-Amino-5-formylbenzonitrile is a compound that is part of the aminobenzonitrile family, which are compounds characterized by the presence of an amino group (NH2) and a cyano group (CN) attached to a benzene ring. These compounds are of significant interest due to their potential applications in the pharmaceutical industry and their use as intermediates in organic synthesis for the production of various derivatives, including drug molecules and fused heterocycles .
Synthesis Analysis
The synthesis of 2-aminobenzonitriles can be achieved through several methods. One approach involves the aminocyanation of arynes, which allows for the simultaneous incorporation of amino and cyano groups via the cleavage of inert N-CN bonds, leading to the formation of 1,2-bifunctional aminobenzonitriles . Another method utilizes a palladium-catalyzed norbornene-mediated tandem ortho-C-H-amination/ipso-C-I-cyanation of iodoarenes, which has been shown to be efficient in substituting arene units with cyano and amino functionalities in a single step . Additionally, 2-aminobenzonitriles can be prepared from 2-arylindoles through a nitrosation reaction followed by iron(III)-catalyzed C-C bond cleavage, offering a cost-effective and scalable process .
Molecular Structure Analysis
The molecular structure of 2-aminobenzonitriles can be influenced by the presence of various substituents on the benzene ring. For instance, the planarized aminobenzonitrile derivative 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) exhibits intramolecular charge transfer (ICT) and dual fluorescence, which is not observed in related molecules with different substituents . The structure of these compounds can also be analyzed through co-crystal studies, which reveal the orientation of substituents and the overall conformation of the molecule .
Chemical Reactions Analysis
Aminobenzonitriles can undergo various chemical reactions due to the reactive nature of the amino and cyano groups. For example, the aminocyanation products can be post-synthetically functionalized to create a diverse array of important derivatives, such as the drug molecule Ponstan . The intramolecular condensation of 2-aminobenzonitriles can lead to the rapid synthesis of benzoxazinones . Furthermore, the inclusion properties of aminobenzonitrile isomers with host compounds have been studied, showing selectivity in the formation of inclusion compounds and the stabilization of structures through hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminobenzonitriles are influenced by their molecular structure. The ICT process in compounds like NTC6 is favored by a small energy gap between the excited states, which is a key factor in the observed dual fluorescence . The inclusion of aminobenzonitrile isomers by host compounds demonstrates the importance of molecular recognition and selectivity, which can be predicted by lattice energy calculations and confirmed by thermal analyses and solid-state reactions . Co-crystal studies provide insights into the hydrogen bonding patterns and the stability of the molecular assemblies in the solid state .
Scientific Research Applications
Material Science
2-Amino-5-formylbenzonitrile has been used in the synthesis and growth of organic single crystals .
Method of Application
The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) . The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis .
Results
The grown crystal possesses good thermal stability of about 187 °C . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated . The optical limiting threshold of the grown crystal is found to be 7.8 mW/cm 2 .
Antibacterial Research
Although not directly related to 2-Amino-5-formylbenzonitrile, there is research on the synthesis of thiosemicarbazone-benzaldehyde derivatives, which could potentially involve 2-Amino-5-formylbenzonitrile .
Method of Application
The specific methods of application are not detailed in the available information .
Results
The results of this research are not explicitly mentioned in the available information .
Synthesis of Thiosemicarbazone-Benzaldehyde Derivatives
2-Amino-5-formylbenzonitrile can potentially be used in the synthesis of thiosemicarbazone-benzaldehyde derivatives .
Method of Application
The compounds were synthesized by condensation reaction. These compounds were formed from the reaction of 4-methyl-3-thiosemicarbazide with p-dimethylaminobenzaldehyde, 5-nitrosalicylaldehyde and 4-formylbenzonitrile respectively .
Results
The in-vitro antibacterial studies proved that the compounds have a broad-spectrum antibacterial activity against bacterial isolates while 5NS (21.0 mm) and PDMA (9.5 mm) have higher antibacterial activities than the standard drug, streptomycin against Staphylococcus aureus (16.5 mm) and Pseudomonas aeruginosa (9.0 mm) respectively . Theoretical studies and molecular docking established the fact that these Schiff bases could be explored further as bioactive compounds against bacterial infections and also as corrosion inhibitors of metals in the oil and gas industry .
Synthesis of 3-Cyano-4-Fluorobenzyl Bromide
2-Fluoro-5-formylbenzonitrile, a derivative of 2-Amino-5-formylbenzonitrile, may be used in the synthesis of 3-cyano-4-fluorobenzyl bromide .
Method of Application
The specific methods of application are not detailed in the available information .
Results
The results of this research are not explicitly mentioned in the available information .
Synthesis of 2-Amino-5-bromo-benzonitrile
2-Amino-5-formylbenzonitrile can potentially be used in the synthesis of 2-amino-5-bromo-benzonitrile .
Method of Application
The compound was synthesized in a flame-dried round bottom flask with 2-amino-5-bromo-benzonitrile and THF. The solution was cooled to – 78 °C before n-BuLi in hexanes was added dropwise. The reaction was left to stir at -78 °C for 2 h before quenching with DMF .
Results
The results of this research are not explicitly mentioned in the available information .
Chemical Industry
2-Amino-5-formylbenzonitrile is commercially available and can be used as a building block in the chemical industry . It is often used in the synthesis of various organic compounds .
Method of Application
The specific methods of application are not detailed in the available information .
Results
The results of this research are not explicitly mentioned in the available information .
Safety And Hazards
2-Amino-5-formylbenzonitrile is classified as harmful. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
properties
IUPAC Name |
2-amino-5-formylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAOIISWHPZUEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567775 | |
Record name | 2-Amino-5-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-formylbenzonitrile | |
CAS RN |
22782-40-7 | |
Record name | 2-Amino-5-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-formylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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